5-chloro-3-methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde
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Overview
Description
5-chloro-3-methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a pyrazole ring substituted with a chlorine atom, a methyl group, and a pyridinyl group, along with an aldehyde functional group.
Preparation Methods
The synthesis of 5-chloro-3-methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde typically involves multistep reactions. One common method is the Vilsmeier-Haack reaction, which is used to form the aldehyde group. The starting material, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, is reacted with substituted thiophenols in the presence of potassium carbonate and dimethylformamide to produce the desired compound .
Chemical Reactions Analysis
5-chloro-3-methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a lead compound for developing new therapeutic agents.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-chloro-3-methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. For instance, in antimicrobial studies, it has been shown to inhibit the growth of certain bacteria by interfering with their metabolic pathways. In anticancer research, it has been found to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
5-chloro-3-methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds, such as:
5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: This compound lacks the pyridinyl group, which may affect its biological activity and chemical reactivity.
3-methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde:
Properties
CAS No. |
1153044-98-4 |
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Molecular Formula |
C10H8ClN3O |
Molecular Weight |
221.64 g/mol |
IUPAC Name |
5-chloro-3-methyl-1-pyridin-4-ylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C10H8ClN3O/c1-7-9(6-15)10(11)14(13-7)8-2-4-12-5-3-8/h2-6H,1H3 |
InChI Key |
WUPNHWOSFJFFNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1C=O)Cl)C2=CC=NC=C2 |
Purity |
95 |
Origin of Product |
United States |
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